molecular formula C15H15NO B14724400 3-(2-Methyl-1h-indol-3-yl)cyclohex-2-en-1-one CAS No. 6637-14-5

3-(2-Methyl-1h-indol-3-yl)cyclohex-2-en-1-one

Cat. No.: B14724400
CAS No.: 6637-14-5
M. Wt: 225.28 g/mol
InChI Key: KUFZIVYRZZJGQC-UHFFFAOYSA-N
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Description

3-(2-Methyl-1h-indol-3-yl)cyclohex-2-en-1-one is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1h-indol-3-yl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . This method yields the desired indole derivative in good yield.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1h-indol-3-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic reagents like halogens or nitro groups.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1h-indol-3-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methyl-1h-indol-3-yl)cyclohex-2-en-1-one is unique due to its fused indole-cyclohexenone structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

6637-14-5

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

3-(2-methyl-1H-indol-3-yl)cyclohex-2-en-1-one

InChI

InChI=1S/C15H15NO/c1-10-15(11-5-4-6-12(17)9-11)13-7-2-3-8-14(13)16-10/h2-3,7-9,16H,4-6H2,1H3

InChI Key

KUFZIVYRZZJGQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3=CC(=O)CCC3

Origin of Product

United States

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